molecular formula C13H18N2O3 B4184946 3-ethoxy-N-4-morpholinylbenzamide

3-ethoxy-N-4-morpholinylbenzamide

Cat. No.: B4184946
M. Wt: 250.29 g/mol
InChI Key: KOGOLJKCUSADRC-UHFFFAOYSA-N
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Description

3-Ethoxy-N-4-morpholinylbenzamide is a synthetic organic compound featuring a benzamide core substituted with a 3-ethoxy group and a N-4-morpholinyl moiety. This specific molecular architecture, which integrates an aromatic ring, an amide linker, and a morpholine heterocycle, makes it a valuable intermediate in medicinal chemistry and pharmaceutical research. Compounds with morpholinyl groups are frequently explored for their potential biological activities and are commonly found in agents designed to interact with enzymatic targets. As a building block, this benzamide derivative is primarily used in the synthesis of more complex molecules for research and development purposes. It is intended for use in laboratory settings only. This compound is not for diagnostic, therapeutic, or human use. Researchers can leverage this compound in cross-coupling reactions, amide bond transformations, and heterocyclic chemistry to create novel compounds for biological screening. For specific storage and handling information, please refer to the Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethoxy-N-morpholin-4-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-2-18-12-5-3-4-11(10-12)13(16)14-15-6-8-17-9-7-15/h3-5,10H,2,6-9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGOLJKCUSADRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 3 Ethoxy N 4 Morpholinylbenzamide

Retrosynthetic Analysis of 3-ethoxy-N-4-morpholinylbenzamide

A retrosynthetic analysis of this compound provides a logical roadmap for its synthesis. The primary disconnection point is the amide bond, a common and reliable bond formation in organic synthesis. This bond can be formed through the reaction of an activated carboxylic acid derivative and an amine.

This initial disconnection yields two key synthons: 3-ethoxybenzoic acid and morpholine (B109124). Morpholine is a readily available and inexpensive secondary amine. The synthesis of 3-ethoxybenzoic acid, therefore, becomes the central challenge in this retrosynthetic approach.

Further disconnection of 3-ethoxybenzoic acid reveals 3-hydroxybenzoic acid as a plausible precursor. The ethoxy group can be introduced via a Williamson ether synthesis, a well-established method for forming ethers. 3-Hydroxybenzoic acid is a commercially available starting material, making this a convergent and practical synthetic strategy.

An alternative retrosynthetic approach could involve the formation of the C-O bond of the ethoxy group at a later stage. However, the former strategy is generally preferred due to the potential for side reactions when introducing the ethoxy group in the presence of the more complex amide functionality.

Optimized Synthetic Routes for this compound

Based on the retrosynthetic analysis, a forward synthesis can be devised. The optimized route focuses on maximizing yield, purity, and efficiency.

The formation of the amide bond is the final key step in the synthesis of this compound. This can be achieved through several methods, primarily involving the activation of the carboxylic acid group of 3-ethoxybenzoic acid.

One common and effective method is the conversion of the carboxylic acid to an acyl chloride. 3-Ethoxybenzoic acid can be reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form 3-ethoxybenzoyl chloride. This highly reactive acyl chloride can then be directly reacted with morpholine to form the desired amide. The reaction of benzoyl chloride with morpholine is a well-documented transformation that proceeds with high efficiency. chemspider.com The use of a base, such as triethylamine (B128534), is typically employed to neutralize the hydrochloric acid byproduct. chemspider.com

Alternatively, direct amidation of the carboxylic acid can be achieved using coupling reagents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), facilitate the formation of the amide bond by activating the carboxylic acid in situ. ucl.ac.uk While effective, these methods can sometimes be more expensive and require more complex purification to remove the coupling agent byproducts. ucl.ac.uk

A comparison of these two primary approaches is presented in the table below:

Activation MethodReagentsAdvantagesDisadvantages
Acyl Chloride Formation Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)High reactivity, often leads to high yields.Harsh reagents, generation of acidic byproducts. google.com
Direct Amidation DCC or EDC with HOBtMilder reaction conditions, good for sensitive substrates.Stoichiometric byproducts can be difficult to remove, higher cost. ucl.ac.uk

The introduction of the ethoxy group is a critical step in the synthesis of the 3-ethoxybenzoic acid intermediate. Starting from 3-hydroxybenzoic acid, a Williamson ether synthesis is the most direct approach. This involves the deprotonation of the phenolic hydroxyl group with a suitable base to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent.

A common procedure involves the esterification of 3-hydroxybenzoic acid to protect the more acidic carboxylic acid proton, followed by etherification. rasayanjournal.co.in For example, 3-hydroxybenzoic acid can be esterified using methanol (B129727) in the presence of a catalytic amount of strong acid to yield methyl 3-hydroxybenzoate. rasayanjournal.co.in The phenolic hydroxyl group of the ester can then be deprotonated with a base like potassium carbonate (K₂CO₃) and reacted with an ethylating agent such as diethyl sulfate (B86663) or ethyl iodide in a polar aprotic solvent like acetone. rasayanjournal.co.in Finally, hydrolysis of the methyl ester under basic conditions, followed by acidification, yields the desired 3-ethoxybenzoic acid. rasayanjournal.co.in

StepReagentsPurpose
Esterification Methanol, Sulfuric Acid (catalytic)Protection of the carboxylic acid. rasayanjournal.co.in
Etherification Potassium Carbonate, Diethyl Sulfate/Ethyl IodideIntroduction of the ethoxy group. rasayanjournal.co.in
Hydrolysis Sodium Hydroxide, followed by Hydrochloric AcidDeprotection to reveal the carboxylic acid. rasayanjournal.co.in

The final step in the synthesis is the incorporation of the morpholine moiety via an amide bond formation. As discussed in section 2.2.1, this is typically achieved by reacting 3-ethoxybenzoyl chloride with morpholine.

A detailed procedure would involve dissolving morpholine and a tertiary amine base like triethylamine in a suitable solvent such as dichloromethane. chemspider.com To this solution, 3-ethoxybenzoyl chloride would be added dropwise at a controlled temperature to manage the exothermic reaction. chemspider.com After the reaction is complete, an aqueous workup is performed to remove the triethylamine hydrochloride salt and any unreacted starting materials. The final product, this compound, can then be isolated and purified, typically by recrystallization or column chromatography. A study on the amidation of benzoyl chloride with morpholine reported a yield of 95% for the resulting N-morpholinylbenzamide. chemspider.com

Purity Assessment and Characterization Techniques in Synthetic Research for this compound

The purity and identity of the synthesized this compound must be confirmed using a variety of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for structural elucidation.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), the aromatic protons, and the methylene (B1212753) protons of the morpholine ring. The chemical shifts and coupling patterns of the aromatic protons would confirm the 1,3-disubstitution pattern. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR: The carbon NMR spectrum would show distinct peaks for the carbonyl carbon of the amide, the aromatic carbons (with different chemical shifts for the substituted and unsubstituted carbons), the carbons of the ethoxy group, and the carbons of the morpholine ring.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The molecular ion peak (M+) in the mass spectrum should correspond to the calculated molecular weight of C₁₃H₁₇NO₃. Fragmentation patterns can also provide further structural information.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups present in the molecule. A strong absorption band in the region of 1630-1680 cm⁻¹ would indicate the presence of the amide carbonyl group (C=O). Absorptions corresponding to C-O stretching (for the ether and the morpholine) and C-H stretching (aromatic and aliphatic) would also be expected.

Chromatographic Techniques: Thin-layer chromatography (TLC) is used to monitor the progress of the reaction and to get a preliminary indication of the purity of the product. High-performance liquid chromatography (HPLC) can be used for more rigorous purity assessment and quantification.

The following table summarizes the expected characterization data for this compound based on data for similar structures. chemspider.com

TechniqueExpected Observations
¹H NMR Signals for ethoxy (triplet, quartet), aromatic protons, and morpholine protons.
¹³C NMR Peaks for amide carbonyl, aromatic carbons, ethoxy carbons, and morpholine carbons.
Mass Spec (ESI) Molecular ion peak corresponding to the molecular formula C₁₃H₁₇NO₃.
IR Spectroscopy Strong C=O stretch (amide), C-O stretches, aromatic and aliphatic C-H stretches.

Investigation of Scalability and Green Chemistry Principles in this compound Synthesis

The scalability of the synthesis of this compound is an important consideration for potential industrial applications. The proposed route, utilizing readily available starting materials and well-established reactions, is generally amenable to scale-up. However, certain aspects can be optimized to align with the principles of green chemistry.

The use of harsh and hazardous reagents like thionyl chloride for the formation of the acyl chloride presents an area for improvement. google.com While effective, its use on a large scale requires special handling and disposal procedures. Catalytic methods for direct amidation, which avoid the use of stoichiometric activating agents, are a greener alternative. mdpi.comencyclopedia.pub These methods often generate water as the only byproduct, significantly improving the atom economy of the reaction. mdpi.com Research into the use of boronic acid catalysts or enzymatic methods for amide bond formation is an active area of green chemistry. researchgate.netnih.gov

The choice of solvents is another critical factor in the greenness of a synthetic process. Solvents like dichloromethane, while effective, are considered environmentally hazardous. ucl.ac.uk Exploring the use of greener solvents, such as 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether, could significantly reduce the environmental impact of the synthesis. nih.gov In some cases, solvent-free reaction conditions can be employed, particularly for the final amidation step, further enhancing the green credentials of the process. researchgate.net

The development of one-pot procedures, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, can also improve the efficiency and reduce waste generation. pleiades.online For the synthesis of this compound, a one-pot procedure for the etherification and subsequent hydrolysis of the intermediate ester could be explored.

Structure Activity Relationship Sar Studies and Rational Design of 3 Ethoxy N 4 Morpholinylbenzamide Analogues

Systematic Modification of the Benzamide (B126) Core of 3-ethoxy-N-4-morpholinylbenzamide

The benzamide core is a common motif in many biologically active molecules, and its modification is a primary strategy in SAR studies. For analogues of this compound, alterations to the phenyl ring and the amide linkage can profoundly impact biological activity.

Research on various benzamide-containing compounds has demonstrated that the nature and position of substituents on the aromatic ring are critical. For instance, in a series of aminophenyl benzamide derivatives, the inclusion of hydrophobic substituents was found to be crucial for their inhibitory activity against histone deacetylase (HDAC). nih.gov This suggests that for this compound analogues, the introduction of lipophilic groups on the benzamide ring could be a viable strategy to enhance potency, depending on the specific target.

Furthermore, the amide bond itself is a key interaction point. Its geometry and the nature of its substituents can influence binding affinity and metabolic stability. Modifications could include N-methylation or replacement of the amide with bioisosteric groups to alter hydrogen bonding capacity and conformational flexibility.

A hypothetical exploration of modifications to the benzamide core is presented in the table below, illustrating potential avenues for SAR studies.

Modification Rationale Potential Impact
Introduction of a 4-fluoro substituent on the phenyl ringTo potentially enhance binding affinity through favorable interactions.Increased potency.
Replacement of the benzamide with a thiobenzamideTo alter electronic properties and hydrogen bonding capabilities.Modified target engagement and selectivity.
Introduction of a methyl group at the 2-position of the phenyl ringTo induce a conformational change and explore new binding modes.Altered activity and selectivity profile.

Exploration of Substituent Effects at the 3-Ethoxy Position

The 3-ethoxy group is a key feature of the molecule, and its modification can provide valuable insights into the steric and electronic requirements of the binding pocket. The length, branching, and nature of the alkoxy chain can influence lipophilicity, metabolic stability, and interaction with the target protein.

Studies on related 3-alkoxybenzamide derivatives have shown that variations in the alkoxy group can significantly affect biological activity. For example, in a series of 3-alkoxy-1,2-dihydro-3H-1,4-benzodiazepin-2-ones, the nature of the alkoxy substituent played a crucial role in their affinity for benzodiazepine (B76468) receptors. nih.gov This highlights the importance of systematically exploring different alkoxy groups at the 3-position of the benzamide ring in the context of this compound.

The following table outlines potential modifications at the 3-ethoxy position and their expected consequences based on general medicinal chemistry principles.

Substituent at 3-Position Rationale Predicted Effect on Activity
MethoxyTo probe for steric tolerance in the binding pocket.May increase or decrease activity depending on the size of the pocket.
IsopropoxyTo introduce branching and increase lipophilicity.Potentially improved potency and metabolic stability.
TrifluoroethoxyTo investigate the effect of electron-withdrawing groups and altered metabolic profile.May alter binding mode and improve metabolic stability.
HydroxyethoxyTo introduce a hydrogen bond donor and increase hydrophilicity.Could enhance binding affinity if a hydrogen bond acceptor is present in the target.

Derivatization and Conformational Analysis of the 4-Morpholinyl Moiety

The 4-morpholinyl moiety is a common heterocyclic fragment in drug discovery, often imparting favorable physicochemical properties such as aqueous solubility. Derivatization of this group can impact potency, selectivity, and pharmacokinetic parameters.

Potential modifications to the morpholinyl group are summarized in the table below.

Modification of Morpholine (B109124) Ring Rationale Potential Outcome
Replacement with piperidineTo assess the importance of the oxygen atom for activity and solubility.Altered solubility and potential change in binding interactions.
Introduction of a methyl group at the 2- or 3-positionTo explore steric constraints and introduce a chiral center.May lead to stereospecific interactions and improved potency.
Replacement with a thiomorpholineTo evaluate the impact of replacing the oxygen with a sulfur atom.Modified electronic properties and potential for different interactions.
Ring-opening to a linear aminoethoxyethyl groupTo increase flexibility and explore alternative binding modes.Potential loss of potency due to increased conformational entropy.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govunair.ac.idjppres.comresearchgate.netresearchgate.net For the this compound series, a QSAR study would involve generating a dataset of analogues with their corresponding biological activities and then using statistical methods to develop a predictive model.

A typical QSAR study would involve the following steps:

Data Set Preparation: A series of analogues of this compound would be synthesized and their biological activities determined.

Descriptor Calculation: A wide range of molecular descriptors, such as physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological indices, would be calculated for each analogue.

Model Development: Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) would be used to build a QSAR model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model would be assessed using techniques like cross-validation and by predicting the activity of a test set of compounds not used in the model development.

A well-validated QSAR model can be a powerful tool for predicting the activity of newly designed analogues, thereby prioritizing synthetic efforts towards the most promising compounds. For instance, a 3D-QSAR model for aminophenyl benzamide derivatives revealed that hydrophobic character and hydrogen bond donating groups were crucial for their HDAC inhibitory activity. nih.gov

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design to identify novel chemical scaffolds with similar biological activity but potentially improved properties. uniroma1.itniper.gov.inresearchgate.netnih.gov

Scaffold hopping involves replacing the central core of a molecule while maintaining the spatial arrangement of key pharmacophoric features. For this compound, the benzamide core could be replaced with other heterocyclic systems that can present the 3-ethoxy and N-morpholinyl substituents in a similar orientation. This can lead to the discovery of novel intellectual property and compounds with different ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

Bioisosteric replacement focuses on exchanging a functional group with another that has similar physicochemical properties and elicits a similar biological response. In the context of this compound, examples of bioisosteric replacements could include:

Replacing the ethoxy group with a cyclopropylmethoxy group to maintain lipophilicity while potentially increasing metabolic stability.

Substituting the morpholine ring with a 1,4-oxazepane (B1358080) ring to explore a different ring size and conformation.

Replacing the amide linkage with a reverse amide or a urea (B33335) linkage to alter hydrogen bonding patterns and metabolic susceptibility.

The table below provides hypothetical examples of scaffold hopping and bioisosteric replacement for the this compound scaffold.

Strategy Original Fragment Proposed Replacement Rationale
Scaffold HoppingBenzamidePyridyl-carboxamideTo explore a different core with potentially improved properties.
Bioisosteric ReplacementEthoxy groupCyclopentyloxy groupTo increase lipophilicity and explore steric effects.
Bioisosteric ReplacementMorpholine ringThiomorpholine-1,1-dioxideTo introduce a hydrogen bond acceptor and alter polarity.

By systematically applying these SAR and rational design strategies, medicinal chemists can effectively navigate the chemical space around this compound to identify analogues with optimized therapeutic potential.

Preclinical Pharmacological Data for this compound Not Publicly Available

Extensive searches of publicly available scientific literature and databases have revealed no specific preclinical pharmacological data for the chemical compound this compound. As a result, the requested detailed article on its pharmacological characterization, including in vitro and in vivo studies, cannot be generated at this time.

The inquiry sought to populate a comprehensive outline covering the compound's efficacy, potency, selectivity, and dose-response characteristics in preclinical models. This would necessitate access to detailed research findings from cell-based assays and animal studies, including specific data points that could be presented in tabular format. However, no such studies detailing the pharmacological profile of this compound are currently available in the public domain.

Searches for this specific compound did not yield any peer-reviewed publications, conference proceedings, or public database entries that would provide the necessary information to address the user's request. While information on related chemical structures exists, there is no direct or inferred pharmacological data that can be responsibly attributed to this compound.

Therefore, the creation of a scientifically accurate and informative article strictly adhering to the provided outline is not feasible without the foundational research data on this specific compound.

Pharmacological Characterization of 3 Ethoxy N 4 Morpholinylbenzamide in Preclinical Models

In Vivo Preclinical Efficacy Studies in Animal Models

Pharmacodynamic Biomarker Evaluation in Animal Models

Pharmacodynamic (PD) biomarkers are crucial for demonstrating the physiological effect of a drug candidate on its intended biological target. The evaluation of these biomarkers in animal models provides early evidence of a compound's potential efficacy. For a novel compound like 3-ethoxy-N-4-morpholinylbenzamide, the choice of PD biomarkers would be dictated by its proposed mechanism of action.

Should this compound be hypothesized to target a specific enzyme or receptor, the PD biomarker evaluation would likely involve measuring the downstream consequences of this interaction. For instance, if the compound is an inhibitor of a particular kinase, studies would focus on the phosphorylation status of the kinase's substrate in relevant tissues obtained from treated animals. Similarly, if it is a receptor antagonist, changes in the levels of downstream signaling molecules or gene expression profiles would be assessed.

These studies are typically conducted in rodent models, such as mice or rats. Following administration of this compound, biological samples (e.g., blood, plasma, or specific tissues) are collected at various time points. The concentration of the PD biomarker is then quantified using techniques like enzyme-linked immunosorbent assay (ELISA), Western blotting, or mass spectrometry. The goal is to establish a dose-response and time-course relationship between the drug exposure and the biomarker modulation.

Illustrative Pharmacodynamic Biomarker Data

Animal Model Biomarker Analytical Method Expected Outcome
Mouse Phospho-protein X ELISA Dose-dependent decrease in phosphorylation
Rat mRNA of Gene Y qRT-PCR Time-dependent downregulation of gene expression

Preclinical Pharmacokinetic and Biotransformation Assessment of this compound

The preclinical pharmacokinetic assessment aims to characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. These studies are fundamental to predicting the drug's behavior in humans and for establishing a safe and effective dosing regimen.

Absorption studies would investigate the rate and extent to which this compound enters the systemic circulation following administration via different routes (e.g., oral, intravenous). These studies are typically performed in at least two preclinical species (e.g., rat and dog) to assess inter-species variability. Blood samples are collected at predetermined time points, and the plasma concentrations of the parent compound are measured using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Key pharmacokinetic parameters like bioavailability (F%), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax) are then calculated.

Distribution studies aim to determine the extent to which a drug partitions into different tissues from the blood. This can be evaluated through techniques like quantitative whole-body autoradiography (QWBA) using a radiolabeled version of this compound or by direct tissue homogenization and analysis after a single dose. These studies provide insights into which organs or tissues are exposed to the drug and can help identify potential sites of therapeutic action or toxicity.

Illustrative Pharmacokinetic Parameters

Species Bioavailability (F%) Cmax (ng/mL) Tmax (h) Volume of Distribution (L/kg)
Rat (Oral) 45 850 1.5 3.2

Metabolic stability assays are conducted to estimate the susceptibility of a compound to biotransformation, primarily by liver enzymes. mdpi.com The in vitro metabolic stability of this compound would be assessed by incubating the compound with liver microsomes from different species, including humans. sigmaaldrich.com Liver microsomes contain a high concentration of Phase I metabolic enzymes, such as cytochrome P450s (CYPs). mdpi.com The rate of disappearance of the parent compound over time is measured to calculate its intrinsic clearance and predict its hepatic clearance in vivo. sigmaaldrich.com

Metabolite identification studies are performed to determine the chemical structures of the metabolites formed from the parent drug. This is crucial as metabolites can have their own pharmacological activity or may be responsible for adverse effects. These studies are conducted both in vitro using liver microsomes and in vivo by analyzing plasma, urine, and feces from treated animals. nih.gov Advanced analytical techniques like high-resolution mass spectrometry are employed to elucidate the structures of the metabolites. For a compound like this compound, potential metabolic pathways could include O-deethylation of the ethoxy group, hydroxylation of the aromatic rings, or cleavage of the amide bond. nih.gov

Illustrative Metabolic Stability Data

Species Microsomal Half-life (min) Intrinsic Clearance (µL/min/mg protein)
Mouse 15 46.2
Rat 25 27.7
Dog 40 17.3

Excretion studies are designed to identify the primary routes through which the drug and its metabolites are eliminated from the body. These studies typically involve administering a radiolabeled version of this compound to animal models and collecting urine and feces over a period of several days until most of the radioactivity has been recovered. The amounts of radioactivity in the collected samples are quantified to determine the percentage of the dose excreted via the renal (urine) and biliary/fecal (feces) routes. This information is vital for understanding the drug's elimination kinetics and for predicting potential drug-drug interactions or the impact of renal or hepatic impairment on its clearance.

Table of Compounds Mentioned

Compound Name

Computational and Theoretical Studies of 3 Ethoxy N 4 Morpholinylbenzamide

Molecular Docking and Dynamics Simulations with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is most often used to predict the interaction between a small molecule ligand, like 3-ethoxy-N-4-morpholinylbenzamide, and a macromolecular target, typically a protein. The process involves generating a three-dimensional structure of the ligand and placing it into the binding site of a target protein whose structure has been experimentally determined (e.g., via X-ray crystallography or cryo-EM) or modeled.

The goal is to find the binding mode with the lowest energy, which is often represented by a scoring function that calculates a binding energy or affinity. A lower binding energy suggests a more stable and potentially more potent interaction. For this compound, potential biological targets could include enzymes like protein kinases or phosphodiesterases, which are common targets for molecules containing morpholine (B109124) and benzamide (B126) scaffolds. mdpi.com

Illustrative Molecular Docking Results:

Disclaimer: The following data is for illustrative purposes only and represents hypothetical docking scores for this compound against selected, plausible protein targets. No such experimental or computational data has been published.

Target ProteinProtein Data Bank (PDB) IDBinding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
Protein Kinase A1ATP-8.5LYS72, GLU91, LEU173
Phosphodiesterase 4D1XMY-9.2ASN321, GLN369, MET357
c-Met Kinase2WGJ-7.9TYR1230, MET1211, ASP1222

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. epstem.netepstem.net These methods can determine the three-dimensional geometry of this compound with high accuracy and calculate various molecular properties that govern its reactivity and interactions.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. epstem.net

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated. researchgate.net These maps visualize the charge distribution across the molecule, highlighting electron-rich regions (electronegative, susceptible to electrophilic attack) and electron-poor regions (electropositive, susceptible to nucleophilic attack). For this compound, the oxygen atoms of the ethoxy, carbonyl, and morpholine groups would be expected to be electron-rich sites, crucial for forming hydrogen bonds with biological targets.

Illustrative Quantum Chemical Properties:

Disclaimer: The data in this table is hypothetical and for illustrative purposes only, based on typical values for similar organic molecules. These values have not been specifically calculated for this compound.

PropertyValueUnitMethod (Hypothetical)
Energy of HOMO-6.5eVDFT/B3LYP/6-31G(d,p)
Energy of LUMO-1.2eVDFT/B3LYP/6-31G(d,p)
HOMO-LUMO Gap5.3eVDFT/B3LYP/6-31G(d,p)
Dipole Moment3.8DebyeDFT/B3LYP/6-31G(d,p)

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction at the Preclinical Level

Before a compound can be considered a viable drug candidate, its pharmacokinetic and toxicological properties must be evaluated. In silico ADMET prediction models provide an early assessment of a molecule's likely behavior in the body. researchgate.net These models use a compound's structure to predict various physicochemical and biological properties.

For this compound, these predictions would assess:

Absorption: Its potential to be absorbed from the gut into the bloodstream, often predicted by properties like lipophilicity (LogP) and aqueous solubility.

Distribution: How the compound distributes throughout the body's tissues and fluids, including its ability to cross the blood-brain barrier.

Metabolism: Its susceptibility to being broken down by metabolic enzymes, primarily the Cytochrome P450 family in the liver.

Excretion: The likely route and rate of its removal from the body.

Toxicity: Predictions of potential toxic liabilities, such as cardiotoxicity (hERG inhibition), mutagenicity (Ames test), or hepatotoxicity.

Illustrative ADMET Profile:

Disclaimer: This table contains hypothetical data from in silico prediction models and is for illustrative purposes only. The ADMET properties of this compound have not been published.

ADMET PropertyPredicted Value/ClassificationSignificance
Aqueous SolubilityModerately SolubleAffects absorption and formulation
Blood-Brain Barrier PermeationLow to MediumIndicates potential for CNS or peripheral action
CYP2D6 InhibitionNon-inhibitorLow risk of drug-drug interactions via this pathway
hERG InhibitionLow RiskLow risk of cardiotoxicity
Ames MutagenicityNon-mutagenicLow risk of causing genetic mutations
Oral Bioavailability> 60%Good potential for oral administration

De Novo Drug Design and Virtual Screening Based on this compound Scaffold

The core structure, or scaffold, of this compound can serve as a starting point for designing new, potentially improved molecules. This is a key strategy in medicinal chemistry. mdpi.com

Virtual Screening: This involves searching large compound libraries to identify other molecules that are structurally similar to the this compound scaffold or that are predicted to bind to the same biological target. This can rapidly identify novel active compounds.

De Novo Drug Design: This computational approach involves "growing" new molecules within the binding site of a target protein, often using the original scaffold or a fragment of it as an anchor. chemrxiv.org Algorithms add or substitute chemical groups to the scaffold, optimizing for better binding affinity and improved ADMET properties. For instance, the ethoxy group could be replaced with other alkyl or halogen groups, or the substitution pattern on the phenyl ring could be altered to explore the structure-activity relationship (SAR) and enhance potency or selectivity. This allows for the rational design of a focused library of new analogues based on the this compound framework for chemical synthesis and biological evaluation.

Future Directions and Research Opportunities for 3 Ethoxy N 4 Morpholinylbenzamide

Identification of Novel Therapeutic Applications Based on Preclinical Findings

Preclinical studies serve as the foundation for identifying new therapeutic avenues for 3-ethoxy-N-4-morpholinylbenzamide. By thoroughly investigating its pharmacological profile, researchers can pinpoint potential applications in various disease models. This process involves a systematic evaluation of the compound's efficacy and mechanism of action in vitro and in vivo. The insights gained from these preclinical assessments are critical for guiding the direction of future clinical research and maximizing the compound's therapeutic potential.

Development of Advanced Delivery Systems for Preclinical Applications

To enhance the efficacy and specificity of this compound in preclinical research, the development of advanced delivery systems is paramount. These systems are designed to improve the compound's bioavailability, target it to specific tissues or cells, and control its release over time. Innovations in drug delivery can help overcome physicochemical and biological barriers, ultimately leading to more effective and translatable research outcomes. nih.gov

Several advanced drug delivery technologies are being explored for their potential to be paired with novel compounds like this compound. These include:

Nanoparticle-based systems: Liposomes, micelles, and polymeric nanoparticles can encapsulate the compound, protecting it from degradation and facilitating its transport across biological membranes. genesispub.org Liposomes, for instance, are biocompatible and can be engineered to cross the blood-brain barrier, making them suitable for neurological applications. genesispub.org

Polymer-drug conjugates: Attaching the compound to a polymer can improve its solubility, stability, and pharmacokinetic profile.

Stimuli-responsive systems: These "intelligent" systems are designed to release the drug in response to specific physiological or external stimuli, such as changes in pH or temperature, which can be particularly useful for targeted cancer therapy. genesispub.org

The table below outlines various advanced delivery systems and their potential applications in preclinical research for compounds like this compound.

Delivery SystemDescriptionPotential Preclinical Application
Liposomes Spherical vesicles composed of a lipid bilayer. genesispub.orgTargeted delivery to specific tissues, enhanced cellular uptake. genesispub.org
Micelles Self-assembling core-shell nanostructures. genesispub.orgSolubilization of poorly water-soluble compounds. genesispub.org
Polymeric Nanoparticles Solid colloidal particles made from biodegradable polymers.Controlled and sustained release of the compound.
Polymer-Drug Conjugates Covalent attachment of the drug to a polymer backbone.Improved pharmacokinetic properties and reduced toxicity.

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

To gain a comprehensive understanding of how this compound functions at a molecular level, researchers are turning to the integration of multi-omics data. nih.govnih.gov This approach combines data from various "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics, to create a more complete picture of the compound's biological effects. nih.govmdpi.com By analyzing the interplay between genes, proteins, and metabolites, scientists can uncover novel mechanisms of action and identify potential biomarkers of response. nih.govnih.gov

The integration of multi-omics data can help to:

Identify the specific molecular pathways modulated by the compound.

Uncover off-target effects that may not be apparent from traditional pharmacological studies.

Develop a more personalized approach to therapy by identifying patient populations that are most likely to respond to the compound.

Several publicly available databases and tools facilitate the integration and analysis of multi-omics data, enabling researchers to explore complex biological systems in a holistic manner. nih.govresearchgate.net

Collaborative Research Initiatives and Open Science Contributions to this compound Research

The advancement of research on this compound will be significantly accelerated through collaborative initiatives and a commitment to open science principles. nih.gov Sharing data, methodologies, and research findings openly can foster a more efficient and transparent research ecosystem. nih.gov

Key aspects of fostering collaboration and open science include:

Establishing multi-institutional collaborations: Bringing together researchers with diverse expertise can lead to more comprehensive and innovative studies.

Utilizing open access platforms: Publishing research in open access journals and depositing data in public repositories ensures that findings are accessible to the global scientific community. nih.gov

Standardizing data formats and metadata: Adhering to common standards facilitates the integration and reuse of data from different studies. nih.gov

By embracing a collaborative and open approach, the research community can work together to overcome challenges, validate findings, and ultimately translate the scientific potential of this compound into tangible benefits for society. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-ethoxy-N-4-morpholinylbenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of a benzamide core. Key steps include:

  • Amide Coupling : Reacting 4-morpholinylamine with 3-ethoxybenzoyl chloride under Schotten-Baumann conditions (aqueous base, 0–5°C) to form the amide bond.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .
  • Optimization : Adjusting solvent polarity (e.g., DMF vs. THF), temperature (room temp. vs. reflux), and stoichiometry (1.2:1 amine:acyl chloride ratio) to improve yields (>75%) and purity (HPLC >95%) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies ethoxy (δ 1.3–1.5 ppm triplet, δ 4.0–4.2 ppm quartet) and morpholinyl protons (δ 3.5–3.7 ppm multiplet). Discrepancies in aromatic proton shifts may indicate regioisomeric impurities .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 319.18) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity and stability under accelerated degradation conditions (40°C, 75% RH) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., dichloromethane/hexane). Use SHELXL for refinement, focusing on torsion angles between the ethoxy group and benzamide plane to confirm coplanarity (expected <10° deviation) .
  • Data Contradictions : If experimental data conflicts with DFT-optimized structures (e.g., Gaussian 16, B3LYP/6-31G*), re-examine hydrogen-bonding networks (e.g., N–H···O interactions) or thermal motion parameters in the CIF file .

Q. What strategies mitigate side reactions during the synthesis of this compound derivatives?

  • Methodological Answer :

  • Byproduct Analysis : Use LC-MS to detect sulfonamide or over-alkylated byproducts (common in morpholinyl derivatives). Adjust reaction pH (neutral for amidation vs. acidic for sulfonation) .
  • Protecting Groups : Temporarily protect the morpholinyl nitrogen with Boc groups during electrophilic substitutions to prevent N-alkylation .
  • Catalytic Optimization : Screen Pd/C or CuI catalysts for Suzuki-Miyaura couplings when introducing aryl substituents .

Q. How do researchers validate the biological target interactions of this compound?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize recombinant enzymes (e.g., kinases) on CM5 chips to measure binding affinity (KD < 10 µM suggests therapeutic potential) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., GROMACS) to identify key interactions, such as hydrogen bonds with catalytic lysine residues .
  • Contradictory Bioassay Data : If IC₅₀ values vary across cell lines (e.g., HeLa vs. MCF-7), perform knock-down experiments (siRNA) to confirm target specificity .

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Feasible Synthetic Routes

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3-ethoxy-N-4-morpholinylbenzamide
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3-ethoxy-N-4-morpholinylbenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.